molecular formula C23H23N5O2 B3209783 1-(2,4-Dimethylphenyl)-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea CAS No. 1060269-73-9

1-(2,4-Dimethylphenyl)-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea

Katalognummer: B3209783
CAS-Nummer: 1060269-73-9
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: OJZUPQRRGKAQCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a urea derivative featuring a 6-methoxyimidazo[1,2-b]pyridazine core linked to substituted phenyl groups. The urea moiety (-NH-C(=O)-NH-) serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological targets such as kinases or enzymes .

Eigenschaften

IUPAC Name

1-(2,4-dimethylphenyl)-3-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-14-5-8-18(16(3)11-14)25-23(29)26-19-12-17(7-6-15(19)2)20-13-28-21(24-20)9-10-22(27-28)30-4/h5-13H,1-4H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZUPQRRGKAQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2,4-Dimethylphenyl)-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H23N5O2
  • Molecular Weight : 401.5 g/mol
  • IUPAC Name : 1-(2,4-dimethylphenyl)-3-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]urea

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its antimalarial properties. Recent studies have shown that urea derivatives exhibit promising activity against Plasmodium falciparum, the causative agent of malaria.

Antimalarial Activity

Research indicates that urea derivatives, including the compound , have been synthesized and tested for their efficacy against P. falciparum. In a study by Phuangsawai et al., the structure-activity relationship (SAR) was explored, revealing that modifications to the urea moiety significantly influence antimalarial potency and selectivity.

Table 1: Antimalarial Activity of Urea Derivatives

Compound IDIC50 (μM)Selectivity Index (SI)
220.09054
210.2255
230.4213

The data indicates that compounds with specific substitutions on the urea group show enhanced activity against P. falciparum, with SI values suggesting a favorable therapeutic index compared to cytotoxicity in HepG2 mammalian cells .

The proposed mechanism of action for this compound involves its interaction with specific protein targets within the malaria parasite. Molecular docking studies suggest that the urea group forms hydrogen bonds with crucial residues in the ATP binding site of Plasmodium CDPK1 (calcium-dependent protein kinase 1), which is vital for parasite survival and proliferation.

Case Studies

Several case studies have been documented regarding the biological activity of related compounds, highlighting their potential as therapeutic agents:

  • Case Study on Urea Derivatives :
    • A series of phenylurea substituted compounds were evaluated for their ability to inhibit P. falciparum. The study found that specific substitutions at the meta-position of the phenyl ring led to improved binding affinity and selectivity against malaria .
  • Cytotoxicity Assessment :
    • Cytotoxicity assays conducted on HepG2 cells indicated that while some derivatives showed potent antimalarial effects, they also exhibited moderate cytotoxicity. The balance between efficacy and safety was a critical consideration in further development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns

Compound A : (6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone
  • Structural Features: Shares the 6-methoxyimidazo[1,2-b]pyridazine core but replaces the urea group with a methanone and piperidine-trifluoromethylphenyl moiety.
  • Key Differences: The trifluoromethyl group enhances electronegativity and metabolic resistance.
  • Synthesis : Prepared via NaOCH3-mediated methoxylation and purification by silica chromatography .
Compound B : 3-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine
  • Structural Features : Substitutes pyridazine with pyrimidine in the fused imidazo ring and replaces urea with a benzimidazole group.
  • Key Differences :
    • Pyrimidine’s single adjacent nitrogen (vs. pyridazine’s two) reduces hydrogen-bonding capacity.
    • Benzimidazole may confer DNA-intercalation properties, diverging from urea-based mechanisms.

Urea-Linked Derivatives

Compound C : 1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) and 1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20)
  • Structural Features : Urea replaced with imidazoline-amine; methoxyphenyl groups vary in substitution position (3- vs. 4-).
  • Key Differences :
    • The 3-methoxy isomer (C19) may exhibit steric hindrance compared to the 4-methoxy analog (C20), affecting target binding.
    • Hydrobromide salt in C19 improves crystallinity and solubility .
Compound D : 1-(3-{7-[2-(4-Methylpiperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoroethyl)urea
  • Structural Features : Retains urea but incorporates trifluoroethyl and methylpiperazine-pyrimidine groups.
  • Key Differences :
    • Trifluoroethyl increases lipophilicity (LogP = 4.36) compared to dimethylphenyl groups.
    • Methylpiperazine enhances solubility at physiological pH, likely improving pharmacokinetics .

Benzodiazepine and Pyrazole Analogs

Compound E : 1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
  • Structural Features : Replaces imidazopyridazine with a benzodiazepine core.
  • Lower molecular weight (412.49 g/mol vs. estimated >500 g/mol for the target) may enhance blood-brain barrier penetration .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP Pharmacological Notes
Target Compound Imidazo[1,2-b]pyridazine Urea, 2,4-dimethylphenyl, methoxy ~500 (estimated) N/A Potential kinase inhibitor
Compound A Imidazo[1,2-b]pyridazine Methanone, piperidine-CF3-phenyl N/A N/A Enhanced metabolic stability
Compound D Imidazo[1,2-a]pyridine Urea, trifluoroethyl, methylpiperazine 510.51 4.36 High lipophilicity
Compound E Benzodiazepine Urea, 2,4-dimethylphenyl 412.49 N/A CNS-targeting flexibility

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis of this urea derivative likely involves multi-step reactions, including:
  • Cyclization to form the imidazo[1,2-b]pyridazine core (e.g., via hydrazide-carboxylic acid condensation under dehydrating conditions) .
  • Coupling reactions to attach the 2,4-dimethylphenyl and 2-methylphenylurea moieties (e.g., using carbodiimide-based coupling agents like EDC/HOBt in DMF or THF) .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
  • Optimization: Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry systems can enhance reproducibility and yield .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer:
  • NMR spectroscopy (¹H/¹³C): Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and urea NH protons (δ ~8–10 ppm, broad) .
  • High-resolution mass spectrometry (HR-MS): Confirm molecular ion ([M+H]⁺) and isotopic patterns .
  • IR spectroscopy: Identify urea C=O stretches (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • HPLC purity analysis (C18 column, acetonitrile/water mobile phase) to ensure ≥95% purity .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or solid-state conformation?

  • Methodological Answer:
  • Single-crystal X-ray diffraction (SHELX suite): Use SHELXL for refinement to determine bond lengths/angles and hydrogen-bonding networks (e.g., urea NH···O interactions) .
  • Compare experimental data with computational models (DFT-optimized geometries) to validate structural assignments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents on biological activity?

  • Methodological Answer:
  • Systematic substitution: Synthesize analogs with variations in methoxy, methyl, or imidazo-pyridazine groups .
  • In vitro assays: Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays .
  • Computational docking (AutoDock Vina, Schrödinger Suite): Map substituent effects on binding affinity to active sites .
  • Data interpretation: Use multivariate analysis (e.g., PCA) to correlate substituent electronic/hydrophobic parameters with activity trends .

Q. What strategies address contradictions in solubility or stability data across experimental batches?

  • Methodological Answer:
  • Solvent screening: Test DMSO, PEG-400, or cyclodextrin-based formulations for improved aqueous solubility .
  • Stability studies: Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of urea moiety) .
  • Controlled crystallization: Modify crystallization solvents (e.g., acetone vs. methanol) to isolate polymorphs with enhanced stability .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

  • Methodological Answer:
  • Metabolism prediction (SwissADME, MetaSite): Simulate Phase I/II metabolism (e.g., demethylation of methoxy groups, glucuronidation) .
  • Toxicity profiling: Use ProTox-II or Derek Nexus to flag hepatotoxicity risks (e.g., reactive metabolite formation via imidazo-pyridazine oxidation) .
  • Validation: Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethylphenyl)-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dimethylphenyl)-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.